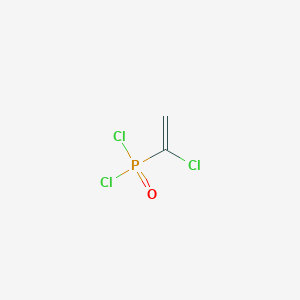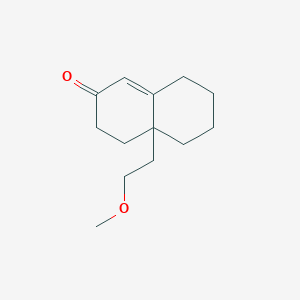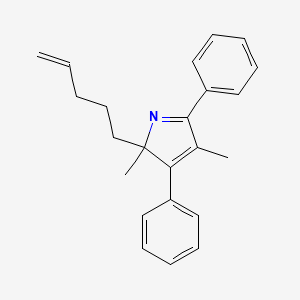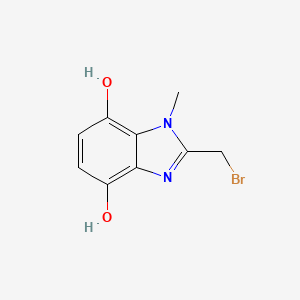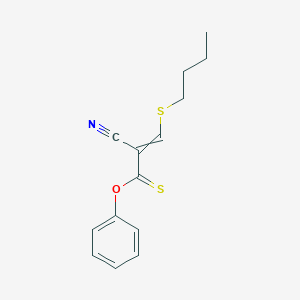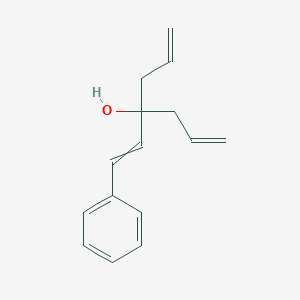
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-: is an organic compound with the molecular formula C15H18O . This compound is characterized by the presence of a heptadiene backbone with a hydroxyl group at the fourth position and a phenylethenyl group attached to the same carbon. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- can be synthesized through several methods. One common method involves the Mitsunobu reaction , where the hydroxyl group of 1,6-heptadien-4-ol is substituted with a nucleophile in the presence of a phosphine and an azodicarboxylate . This reaction is typically carried out under mild conditions and can be used to introduce various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the coupling of protected nucleic acid bases with 1,6-heptadien-4-ol. This method allows for the synthesis of derivatives of guanine, adenine, thymine, and uracil .
化学反应分析
Types of Reactions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the heptadiene backbone can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions like the Mitsunobu reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Phosphine and azodicarboxylate in the Mitsunobu reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
相似化合物的比较
1,6-Heptadien-4-ol: Lacks the phenylethenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Allyl-1,6-heptadien-4-ol: Contains an allyl group instead of a phenylethenyl group, leading to different reactivity and applications.
Uniqueness: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is unique due to the presence of both a hydroxyl group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
92581-12-9 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
4-(2-phenylethenyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C15H18O/c1-3-11-15(16,12-4-2)13-10-14-8-6-5-7-9-14/h3-10,13,16H,1-2,11-12H2 |
InChI 键 |
LNQTWWDXPHHJHS-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CC=C)(C=CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


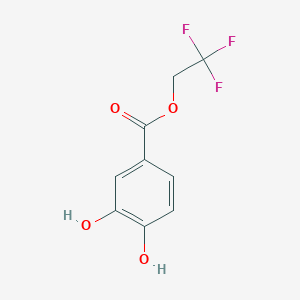
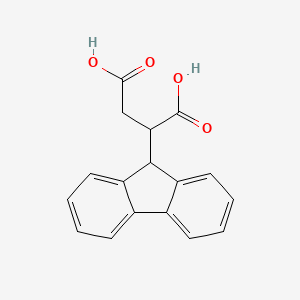
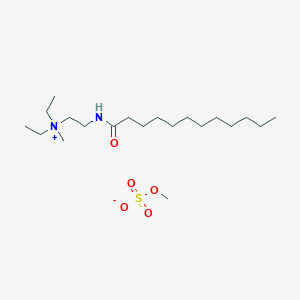

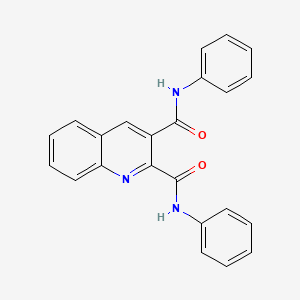
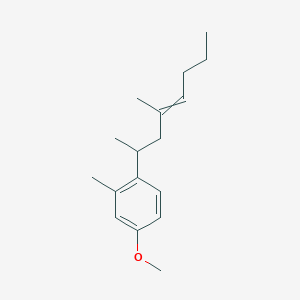
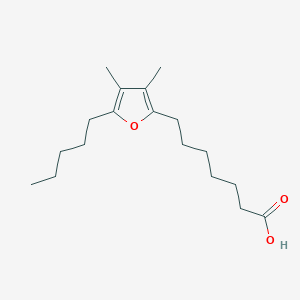

![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
